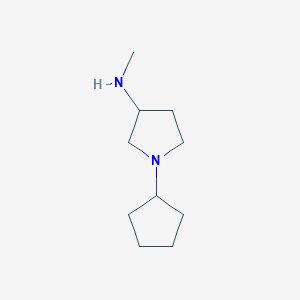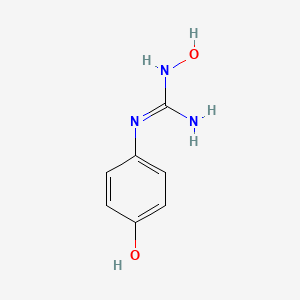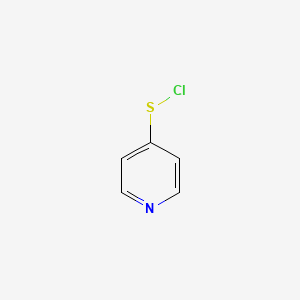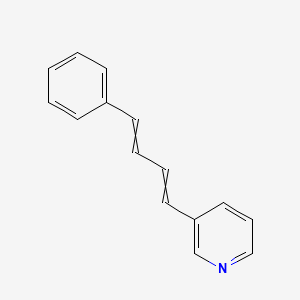
3-(4-Phenylbuta-1,3-dien-1-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Phenylbuta-1,3-dien-1-yl)pyridine is an organic compound with the molecular formula C₁₅H₁₃N It is a derivative of pyridine, featuring a phenyl-substituted butadiene moiety attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylbuta-1,3-dien-1-yl)pyridine typically involves the coupling of a pyridine derivative with a phenyl-substituted butadiene precursor. One common method is the palladium-catalyzed cross-coupling reaction, where a halogenated pyridine reacts with a phenyl-substituted butadiene under the influence of a palladium catalyst and a suitable base . The reaction conditions often include a solvent such as dimethylformamide or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions in continuous flow reactors. This method allows for efficient production with high yields and purity. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenylbuta-1,3-dien-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the butadiene moiety to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Saturated derivatives of the butadiene moiety.
Substitution: Various substituted pyridine and phenyl derivatives.
Scientific Research Applications
3-(4-Phenylbuta-1,3-dien-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-Phenylbuta-1,3-dien-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Phenylbuta-1,3-diyn-1-yl)pyridine: A similar compound with a diynyl moiety instead of a dienyl group.
4-(4-Phenylbuta-1,3-dien-1-yl)pyridine: A positional isomer with the butadiene moiety attached at a different position on the pyridine ring.
Uniqueness
3-(4-Phenylbuta-1,3-dien-1-yl)pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
338741-53-0 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(4-phenylbuta-1,3-dienyl)pyridine |
InChI |
InChI=1S/C15H13N/c1-2-7-14(8-3-1)9-4-5-10-15-11-6-12-16-13-15/h1-13H |
InChI Key |
WCQHKQCBWYWTTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


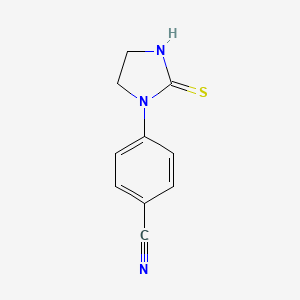
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)
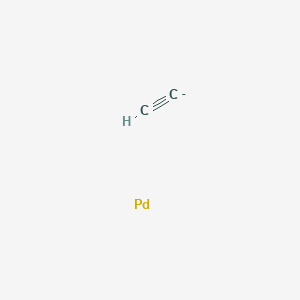
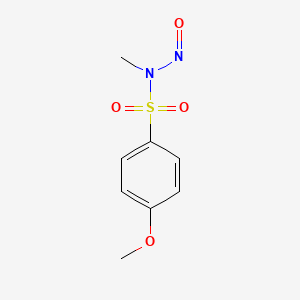
![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)

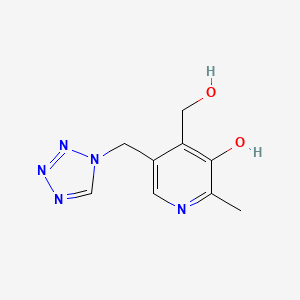
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)
![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)

